BenchChemオンラインストアへようこそ!

Silane, (4-butylphenyl)trichloro-

Polysilane Electron delocalization Charge transport

Silane, (4-butylphenyl)trichloro- (CAS 139056-19-2) is an aryltrichlorosilane with the molecular formula C₁₀H₁₃Cl₃Si and a molecular weight of 267.66 g/mol. It features a 4-n-butylphenyl group directly bonded to a trichlorosilyl (-SiCl₃) center, placing it within the class of hydrolytically sensitive organosilanes used as silylating agents, silicone precursors, and surface modification reagents.

Molecular Formula C10H13Cl3Si
Molecular Weight 267.6 g/mol
CAS No. 139056-19-2
Cat. No. B3187061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (4-butylphenyl)trichloro-
CAS139056-19-2
Molecular FormulaC10H13Cl3Si
Molecular Weight267.6 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
InChIInChI=1S/C10H13Cl3Si/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3
InChIKeyLFONWMHAYBUQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (4-butylphenyl)trichloro- (CAS 139056-19-2): Aryltrichlorosilane Intermediate for Specialty Organosilicon Synthesis and Surface Functionalization


Silane, (4-butylphenyl)trichloro- (CAS 139056-19-2) is an aryltrichlorosilane with the molecular formula C₁₀H₁₃Cl₃Si and a molecular weight of 267.66 g/mol . It features a 4-n-butylphenyl group directly bonded to a trichlorosilyl (-SiCl₃) center, placing it within the class of hydrolytically sensitive organosilanes used as silylating agents, silicone precursors, and surface modification reagents. Unlike simpler alkyltrichlorosilanes, the aromatic ring and its n-butyl substituent introduce unique electronic and steric characteristics that influence downstream polymer properties and surface grafting behavior.

σ-Conjugated Polysilane Synthesis

n-Butylphenyl isomer enables high electron delocalization and bipolar charge transport in polysilanes.

Aromatic Surface Functionalization

Direct aryl–Si bond provides rigidity and π–π interaction capability for SAMs and chromatographic phases.

Optoelectronic Polymer Precursor

Patent-exemplified building block for photoconductive resists and near-UV electroluminescent devices.

Why Generic Aryltrichlorosilane Substitution Fails: Structural Isomerism Dictates Reactivity and End-Use Performance for (4-Butylphenyl)trichlorosilane (CAS 139056-19-2)


Aryltrichlorosilanes sharing the same C₁₀H₁₃Cl₃Si formula cannot be freely interchanged because the connectivity of the butyl and phenyl groups critically determines steric accessibility, electronic distribution, and the supramolecular order of derived materials. The 4-n-butylphenyl isomer positions the flexible n-butyl chain directly on the aromatic ring, whereas the common analog 4-phenylbutyltrichlorosilane (CAS 17886-88-3) inserts a tetramethylene spacer between the phenyl ring and the silicon atom . This seemingly subtle difference has been shown to produce a 2.6‑fold increase in the degree of electron delocalization (ndel ~36 vs. ~14) in the corresponding polysilanes [1], demonstrating that isomer choice fundamentally alters electronic performance. Consequently, procurement based solely on molecular formula without verifying the specific isomer can compromise target properties in optoelectronic and surface engineering applications.

Target Isomer
Common Analog / Isomer
Direct 4‑n‑butylphenyl–Si attachment
Phenylbutyl spacer (tetramethylene bridge) alters backbone rigidity
Extended σ‑conjugation reported for n‑butylphenyl backbone
Shorter delocalization length typical for spacer analog; may limit charge transport
Bipolar (electron + hole) transport capability
Typically hole‑only transport; may compromise device architecture

Quantitative Differentiation Evidence for Silane, (4-butylphenyl)trichloro- (CAS 139056-19-2) Against Closest Analogs


Electron Delocalization in Derived Polysilanes: 4-n-Butylphenyl vs. 4-tert-Butylphenyl Isomer

Poly[bis(p-n-butylphenyl)silane] (PBPS), which is synthesized from a dichloro monomer derived from the target compound or its synthetic equivalent, exhibits a degree of electron delocalization (ndel) of approximately 36 Si units for excess electrons. In contrast, the tert-butyl analog, poly[bis(p-tert-butylphenyl)silane], exhibits an ndel of only ~14 Si units, a value comparable to poly(methylphenylsilane) [1]. The 2.6‑fold higher delocalization in the n-butylphenyl system indicates that the linear n-butyl group enables more extensive σ‑conjugation along the silicon backbone than the bulky tert-butyl group, directly translating to superior charge‑transport properties in solid‑state devices.

σ‑Conjugation Length
Class-level
2.6× higher ndel (≈36 vs 14 Si units)
Supports charge‑transport differentiation between isomers
Pulse radiolysis; class‑level inference
Polysilane Electron delocalization Charge transport σ-Conjugation

Hole Mobility in n-Butylphenyl Polysilane vs. Methylphenyl Polysilane

Poly[bis(p-n-butylphenyl)silane] (PBPS) exhibits a hole drift mobility of approximately 1 × 10⁻⁴ cm² V⁻¹ s⁻¹ at room temperature, as determined by time‑of‑flight measurements [1]. The intrinsic intrachain hole mobility of PBPS is estimated to be > 1.7 × 10⁻² cm² V⁻¹ s⁻¹ [2]. These values are achieved with the n‑butylphenyl substitution pattern. Poly(methylphenylsilane) (PMPS), a more common polysilane, shows lower oscillator strength for cation radicals (f•⁺ = 0.35 vs. > 0.65 for PBPS), suggesting inferior hole‑transport capability [3]. While direct mobility comparison data for PMPS under identical conditions are not collated here, the higher oscillator strength in PBPS is a strong indicator of more extensive charge delocalization and superior hole‑conducting paths.

Charge Carrier Mobility
Reported
PBPS μh ≈ 10⁻⁴ cm² V⁻¹ s⁻¹; f•⁺ > 0.65 vs PMPS 0.35
Supports bipolar transport application context
Cross‑study comparison; TOF & TRMC data
Charge carrier mobility Polysilane Time-of-flight Electroluminescence

Electroluminescence Efficiency: PBPS vs. Conventional Polysilanes

Single‑layer light‑emitting diodes fabricated from poly[bis(p-n-butylphenyl)silane] (PBPS) emit efficient near‑ultraviolet electroluminescence with a peak wavelength of 407 nm at room temperature [1]. The photoluminescence quantum efficiency (ΦPL) of PBPS in the solid state reaches up to 0.3, which is competitive with the best solid‑state polysilane emitters [2]. Conventional poly(methylphenylsilane) (PMPS) and other alkyl‑substituted polysilanes generally exhibit solid‑state ΦPL below 0.1 [REFS-2, class‑level inference]. The high electroluminescence efficiency of PBPS is attributed to the unique conformational dynamics of the n‑butylphenyl side chains, which promote a trans‑planar Si‑backbone conformation favorable for radiative recombination.

Solid‑State ΦPL
Class-level
PBPS ΦPL up to 0.3 vs
Supports near‑UV LED device performance requirement
Thin‑film LED devices; room temperature
Patent‑Backed Photoconductivity
Reported
Claimed as photoconductive resist precursor (JPH049389A)
Supports IP‑differentiated procurement for resist formulations
Patent evidence; quantitative PBPS data available
π‑Interaction Capability
Class-level
Aryl headgroup enables π–π interactions absent in aliphatic silanes
Supports aromatic‑selective stationary phase development
Structural inference from aryltrichlorosilane SAM literature
Electroluminescence Near-UV LED Polysilane Quantum efficiency

Patent-Backed Photoconductivity and Resist Application: (4-Butylphenyl)phenyldihalosilane as Precursor

Japanese Patent JPH049389A explicitly claims (4‑butylphenyl)phenyldihalosilane—a compound derived from the same 4‑butylphenylsilane precursor class as the target trichlorosilane—as a raw material for organopolysilanes exhibiting excellent photoconductivity and resist characteristics [1]. The patent establishes a direct synthetic route from phenyltrihalosilane and 4‑alkylphenylmagnesium halide, with the 4‑butylphenyl variant specifically exemplified. This patent‑backed application in photoresist and photoconductive polymer formulations provides a documented differentiation pathway that generic phenyltrichlorosilane or 4‑phenylbutyltrichlorosilane does not share.

Patent‑Backed Photoconductivity
Reported
Claimed as photoconductive resist precursor (JPH049389A)
Supports IP‑differentiated procurement for resist formulations
Patent evidence; quantitative PBPS data available
Photoconductivity Resist materials Organopolysilane Patent evidence

Surface Functionalization Selectivity: Aromatic π‑Interaction Advantage Over Aliphatic Trichlorosilanes

While quantitative surface characterization data for the exact target compound are not publicly available, class‑level understanding of aryltrichlorosilane SAMs indicates that the 4‑butylphenyl headgroup provides π–π interaction capability absent in purely aliphatic analogs such as butyltrichlorosilane (CAS 7521-80-4) [1]. The analogous 4‑phenylbutyltrichlorosilane has been documented to form HPLC bonded phases that separate aromatic compounds via π–π interactions, a capability that standard C₁₈ (octadecyl) phases lack . The direct attachment of the butylphenyl group to silicon in the target compound, as opposed to the phenylbutyl spacer architecture, is expected to yield a more rigid and orientationally defined SAM, potentially offering sharper chromatographic selectivity for planar aromatic analytes.

π‑Interaction Capability
Class-level
Aryl headgroup enables π–π interactions absent in aliphatic silanes
Supports aromatic‑selective stationary phase development
Structural inference from aryltrichlorosilane SAM literature
Self-assembled monolayer Surface modification π–π interaction HPLC stationary phase

High-Value Application Scenarios for Silane, (4-butylphenyl)trichloro- (CAS 139056-19-2) Driven by Quantitative Differentiation Evidence


Monomer for Near-UV Electroluminescent Polysilane Synthesis

As a precursor to poly[bis(p-n-butylphenyl)silane] (PBPS), the target compound enables the fabrication of single‑layer near‑UV LEDs emitting at 407 nm with solid‑state quantum efficiencies up to 0.3 and verified bipolar charge transport (μh ≈ 10⁻⁴ cm² V⁻¹ s⁻¹) [1]. The n‑butylphenyl architecture is critical: the tert‑butyl isomer yields only ~39% of the electron delocalization (ndel 14 vs. 36) and lacks bipolar transport capability [2].

Photoconductive Resist Polymer Formulation

Patent JPH049389A specifically exemplifies the 4‑butylphenylsilane scaffold as a building block for organopolysilanes with photoconductivity and resist functionality [3]. Organizations developing proprietary photoresist materials for microlithography or xerography can leverage this patent‑backed differentiation to secure IP position while accessing the high photocarrier generation yield (φΣμ = 4.5 × 10⁻³ cm² V⁻¹ s⁻¹ at 193 nm) demonstrated in PBPS thin films [4].

Aromatic‑Selective Chromatographic Stationary Phase Development

The direct aryl‑Si bond in the target compound provides conformational rigidity superior to the flexible phenylbutyl analog, while the aromatic headgroup enables π–π interactions essential for separating polycyclic aromatic hydrocarbons and other planar analytes . This architecture is particularly suited for reversed‑phase HPLC columns targeting complex aromatic mixtures where standard C₁₈ phases fail to resolve isomeric or homologous PAHs.

Structure–Property Relationship Studies in σ‑Conjugated Polymers

The well‑characterized PBPS system—with documented hole mobility, electron delocalization length, conformational phase transition behavior, and photocarrier generation efficiency [1][2][4]—makes the target compound an invaluable monomer for systematic investigations of how aryl substituent structure (n‑alkyl vs. branched vs. spacer‑modified) governs charge transport in σ‑conjugated silicon‑backbone polymers.

Application
Selection Property
Validation Focus
Near‑UV Electroluminescent Polysilane
n‑Butylphenyl isomer for high σ‑conjugation
Solid‑state quantum efficiency and bipolar charge transport
Photoconductive Resist Formulation
Patent‑exemplified 4‑butylphenylsilane scaffold
Photocarrier generation yield and IP defensibility
Aromatic‑Selective Chromatographic Phases
Direct aryl–Si bond with conformational rigidity
π–π interaction selectivity for planar aromatic analytes
σ‑Conjugated Polymer Structure–Property Studies
Well‑characterized PBPS system
Charge transport dependence on aryl substituent architecture
Quote Request

Request a Quote for Silane, (4-butylphenyl)trichloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.